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Compound Name: WAY-260022

Cat. No.: B15584494 Get Quote

For Immediate Release

This guide provides a detailed comparison of the binding affinity of WAY-260022 across the

primary monoamine transporters: the norepinephrine transporter (NET), the serotonin

transporter (SERT), and the dopamine transporter (DAT). The data presented herein is

intended for researchers, scientists, and professionals in the field of drug development to

facilitate an objective assessment of WAY-260022's selectivity profile.

Executive Summary
WAY-260022 is a potent and selective inhibitor of the norepinephrine transporter (NET).[1]

Experimental data demonstrates its high affinity for hNET with significantly lower activity at the

human serotonin and dopamine transporters (hSERT and hDAT, respectively), highlighting its

selectivity. This selectivity is a critical attribute for therapeutic candidates, as it can minimize off-

target effects.

Comparative Binding Affinity
The inhibitory activity of WAY-260022 on the human norepinephrine, serotonin, and dopamine

transporters was quantified through in vitro assays. The resulting IC50 values, which represent

the concentration of the compound required to achieve 50% inhibition of transporter activity, are

summarized in the table below.
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Transporter Compound IC50 (nM)

Human Norepinephrine

Transporter (hNET)
WAY-260022 82

Human Serotonin Transporter

(hSERT)
WAY-260022 >10,000

Human Dopamine Transporter

(hDAT)
WAY-260022 >10,000

hNET (Control) Desipramine 3.4 ± 1.6

hSERT (Control) Fluoxetine 9.4 ± 3.1

Data sourced from Gavrin et al., 2010.[1]

As the data indicates, WAY-260022 is a potent inhibitor of norepinephrine reuptake and exhibits

excellent selectivity over the serotonin and dopamine transporters.[1]

Experimental Methodologies
The following protocols were employed to determine the in vitro inhibitory activity of WAY-
260022 at the human monoamine transporters.

hNET Uptake Inhibition Assay
Cell Line: Madin-Darby canine kidney (MDCK) cells stably transfected with the human

norepinephrine transporter (Net6 cells).

Radioligand: [³H]Norepinephrine.

Protocol:

Net6 cells were cultured to confluence in 96-well plates.

Cells were washed with Krebs-Ringer-HEPES (KRH) buffer.

WAY-260022 or a reference standard (Desipramine) was added at various concentrations.
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[³H]Norepinephrine was added to initiate the uptake reaction.

The incubation was carried out for a specified time at room temperature.

Uptake was terminated by washing the cells with ice-cold KRH buffer.

Cells were lysed, and the amount of [³H]Norepinephrine taken up was quantified using a

liquid scintillation counter.

IC50 values were calculated from the concentration-response curves.

hSERT Uptake Inhibition Assay
Cell Line: Human choriocarcinoma cell line (JAR) cells, which natively express the human

serotonin transporter.

Radioligand: [³H]Serotonin (5-HT).

Protocol:

JAR cells were plated in 96-well plates and grown to confluence.

Cells were washed with KRH buffer.

WAY-260022 or a reference standard (Fluoxetine) was added at varying concentrations.

[³H]5-HT was introduced to the wells.

Following an incubation period, the uptake was stopped by washing with ice-cold buffer.

The radioactivity within the cells was measured by liquid scintillation counting to determine

the extent of inhibition.

IC50 values were determined by analyzing the dose-response data.

hDAT Radioligand Binding Assay
Preparation: Membranes from cells stably expressing the human dopamine transporter.
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Radioligand: [³H]WIN-35428.

Protocol:

Cell membranes were incubated with [³H]WIN-35428 in the presence of various

concentrations of WAY-260022.

The binding reaction was allowed to reach equilibrium.

The membrane-bound radioligand was separated from the unbound radioligand by rapid

filtration through glass fiber filters.

The radioactivity retained on the filters was quantified by liquid scintillation counting.

IC50 values were calculated based on the displacement of the radioligand by the test

compound.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro monoamine transporter

inhibition assays.
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Caption: General workflow for monoamine transporter inhibition assays.
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Conclusion
The available data robustly supports the conclusion that WAY-260022 is a potent and highly

selective inhibitor of the norepinephrine transporter. Its negligible activity at the serotonin and

dopamine transporters at concentrations up to 10,000 nM underscores its specificity. This

selective pharmacological profile makes WAY-260022 a valuable tool for research into the role

of norepinephrine in various physiological and pathological processes and a promising lead

compound for the development of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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